

Synthesis of Lurasidone: A Technical Guide Utilizing trans-1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Cyclohexanedicarboxylic acid

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This in-depth technical guide details a key synthetic pathway for the atypical antipsychotic agent Lurasidone, commencing from the pivotal starting material, trans-1,2-cyclohexanedicarboxylic acid. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols derived from established literature, and quantitative data to inform process development and optimization.

Introduction

Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors.[1] Its unique pharmacological profile contributes to its efficacy in treating schizophrenia and bipolar depression with a favorable side-effect profile, particularly concerning metabolic effects.[1] The synthesis of Lurasidone is a multi-step process, with the cyclohexane moiety forming a crucial part of its complex molecular architecture. One established synthetic route utilizes trans-1,2-cyclohexanedicarboxylic acid as a readily available and versatile starting material.[2][3] This guide will focus on the synthetic sequence that transforms this dicarboxylic acid into the core cyclohexane fragment of Lurasidone, and its subsequent elaboration to the final active pharmaceutical ingredient (API).

Overall Synthetic Strategy

The synthesis of Lurasidone from trans-**1,2-cyclohexanedicarboxylic acid** can be broadly divided into two main approaches: one starting with the racemic dicarboxylic acid followed by

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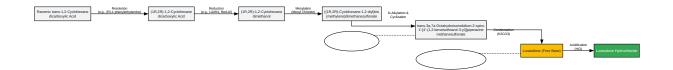
chiral resolution at a later stage, and another that employs an early-stage resolution of the dicarboxylic acid to yield the desired (1R,2R)-enantiomer, which is then carried through the synthesis.[2][3][4] The latter approach is often preferred in industrial settings to avoid the complexities of resolving the final, more complex Lurasidone molecule.

The general synthetic pathway is outlined below:

- Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid (Optional but Recommended): The racemic mixture is resolved to isolate the (1R,2R)-(-)-1,2cyclohexanedicarboxylic acid, the enantiomer required for the correct stereochemistry in Lurasidone.[4][5]
- Reduction to Diol: The dicarboxylic acid is reduced to the corresponding diol, (1R,2R)-1,2-cyclohexanedimethanol.
- Mesylation: The diol is converted to a more reactive intermediate, ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, by reaction with a mesylating agent.[6]
- N-Alkylation and Cyclization: The dimesylate is reacted with 1-(1,2-benzisothiazol-3-yl)piperazine to form a key spiro intermediate.[3]
- Final Condensation: The spiro intermediate is then condensed with bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide to yield Lurasidone.[3]
- Salt Formation: The Lurasidone free base is converted to its hydrochloride salt for improved stability and bioavailability.[7]

The following diagram illustrates the core synthetic pathway.





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Figure 1: Overall synthetic pathway for Lurasidone starting from trans-1,2-cyclohexanedicarboxylic acid.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of Lurasidone.

Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

Objective: To isolate the (1R,2R)-enantiomer from the racemic mixture.

Methodology: This protocol is based on the diastereomeric salt crystallization method.[5]

Salt Formation:

- In a suitable reaction vessel, suspend racemic trans-1,2-cyclohexanedicarboxylic acid
 (1.0 eq) in a mixture of methanol and isopropanol (1:1 v/v).
- Slowly add (R)-1-phenylethylamine (0.7-0.8 eq) to the suspension with stirring over a period of 30 minutes, maintaining the temperature between 30-40 °C.



- Continue stirring for 2-3 hours at the same temperature to allow for complete salt formation.
- Crystallization and Isolation:
 - Collect the resulting solid by filtration and wash with a cold 1:1 mixture of methanol and isopropanol.
 - Dry the crude salt under reduced pressure.
 - Recrystallize the crude salt from a hot mixture of methanol and isopropanol (1:1 v/v).
 - Cool the solution to room temperature, filter the purified salt, wash with a cold methanol/isopropanol mixture, and dry under reduced pressure.
- Liberation of the Free Acid:
 - Dissolve the dried, purified salt in approximately 2 N hydrochloric acid.
 - Extract the aqueous solution with ethyl acetate (2x volumes).
 - Combine the organic layers and wash with saturated brine.
 - Remove the ethyl acetate by distillation under reduced pressure.
 - Add cyclohexane to the residue to precipitate the product.
 - Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C to yield (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid.

Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid to (1R,2R)-1,2-Cyclohexanedimethanol

Objective: To reduce the carboxylic acid functionalities to primary alcohols.

Methodology: This procedure utilizes a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[3]



· Reaction Setup:

- In a flame-dried, inert-atmosphere (e.g., Nitrogen or Argon) reaction vessel, suspend
 Lithium Aluminium Hydride (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Addition of Dicarboxylic Acid:
 - Dissolve (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous THF.
 - Add the solution of the dicarboxylic acid dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
- Reaction and Quenching:
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS until completion.
 - Cool the reaction mixture back to 0 °C.
 - Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
 - Stir the resulting granular precipitate for 30 minutes.
- Workup and Isolation:
 - Filter the solid and wash thoroughly with THF.
 - Combine the filtrate and washings, and concentrate under reduced pressure to yield crude (1R,2R)-1,2-cyclohexanedimethanol, which can be used in the next step with or without further purification.

Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate



Objective: To convert the diol into a dimesylate, a good leaving group for subsequent nucleophilic substitution.

Methodology:[6]

- Reaction Setup:
 - Dissolve (1R,2R)-1,2-cyclohexanedimethanol (1.0 eq) in a suitable solvent such as methyl isobutyl ketone or dichloromethane, along with a tertiary amine base like triethylamine (2.2-2.5 eq).
 - Cool the solution to 0-5 °C.
- Mesylation:
 - Add methanesulfonyl chloride (mesyl chloride, 2.1-2.3 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
 - Stir the mixture at this temperature until the reaction is complete (monitor by TLC or LC-MS).
- Workup and Isolation:
 - Add water to the reaction mixture to quench any remaining mesyl chloride and dissolve the triethylamine hydrochloride salt.
 - Separate the organic phase.
 - Wash the organic phase with water and then brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylate. This intermediate is often used directly in the next step without extensive purification due to potential instability.

Synthesis of Lurasidone

Objective: The final coupling steps to assemble the Lurasidone molecule.

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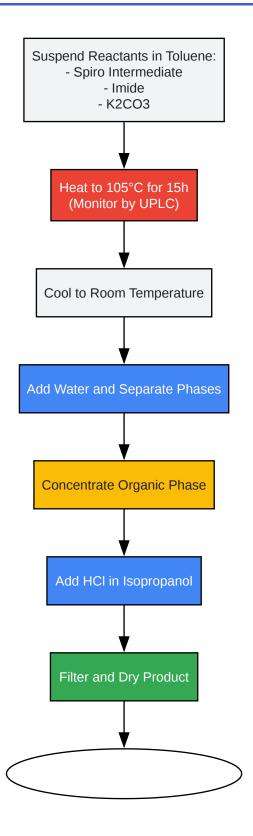


Methodology: This is a two-step, one-pot or sequential process involving the formation of a spiro intermediate followed by condensation. An industrial process is described in patent WO2015056205A1.[6]

- Formation of the Spiro Intermediate:
 - The dimesylate from the previous step is reacted with 3-(piperazin-1-yl)benzo[d]isothiazole in an organic solvent in the presence of a base such as calcium hydroxide.[6] This forms the (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate intermediate.
- Final Condensation:
 - Suspend the spiro intermediate (e.g., 66.2 mol), (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide) (e.g., 72.8 mol), and potassium carbonate (e.g., 79.7 mol) in toluene (e.g., 270 L).[8]
 - Heat the suspension to 105 °C and maintain for approximately 15 hours, monitoring the reaction progress by UPLC.[8]
- Workup and Isolation of Lurasidone Hydrochloride:
 - Upon completion, cool the reaction mixture to room temperature.
 - Add water (e.g., 90 L) and separate the phases.[8]
 - Concentrate the organic phase to a smaller volume.
 - Treat the concentrated solution with HCl in isopropanol to precipitate Lurasidone as its hydrochloride salt.[8]
 - Filter the solid, wash with isopropanol, and dry to obtain Lurasidone hydrochloride.

The following diagram illustrates the experimental workflow for the final condensation and salt formation step.





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Figure 2: Workflow for the final condensation and isolation of Lurasidone HCl.



Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Lurasidone and its intermediates, as reported in the literature.



Step	Starting Material	Product	Reagents and Solvents	Yield	Purity (Method)	Referenc e
Final Condensati on and Salt Formation	(3aR,7aR)- 4'- (benzo[d]is othiazol-3- yl)octahydr ospiro [isoindole- 2,1'- piperazin]- 2-ium methanesu Ifonate (28.8 kg)	Lurasidone Hydrochlori de	(3aR,4S,7 R,7aS)4,7- Methano- 1H- isoindole- 1,3(2H)- dione (12.0 kg), K ₂ CO ₃ (11.0 kg), Toluene (270 L), HCl in Isopropano	98.3%	99.49% (HPLC)	[8]
Imide Formation (for one of the key intermediat es)	Anhydride 6 (70.0 kg)	Imide 7	Ammonium acetate (98.6 kg)	98.8%	99.84% (GC)	[6]
Mesylation (of a related diol)	Intermediat e 1 (13.5 g)	Intermediat e 2	Mesyl chloride (14.9 ml), Triethylami ne (50 ml), Methyl isobutyl ketone (400 ml)	92.8%	Not specified	[6]
Overall Yield (from (1R,2R)-1,	(1R,2R)-1, 2- cyclohexan	Lurasidone Hydrochlori de	Multi-step synthesis	34.3%	Confirmed by NMR	[7]





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Conclusion

The synthesis of Lurasidone utilizing trans-1,2-cyclohexanedicarboxylic acid as a starting material represents a viable and scalable route to this important pharmaceutical agent. The key strategic decision lies in whether to perform a chiral resolution at the outset with the dicarboxylic acid or on a later-stage intermediate. The protocols and data presented in this guide, derived from patent literature and research articles, provide a solid foundation for researchers and drug development professionals engaged in the synthesis and manufacturing of Lurasidone. Careful control of reaction conditions and purification procedures at each step is critical to achieving high yields and the stringent purity required for an active pharmaceutical ingredient.

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- To cite this document: BenchChem. [Synthesis of Lurasidone: A Technical Guide Utilizing trans-1,2-Cyclohexanedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167927#synthesis-of-lurasidone-using-trans-1-2-cyclohexane-dicarboxylic-acid]

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